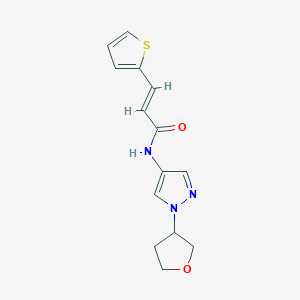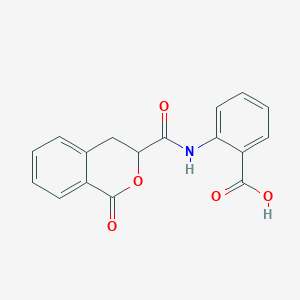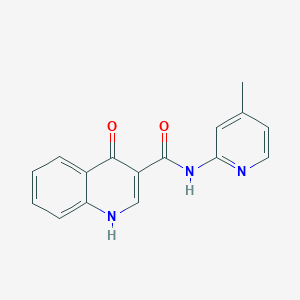
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methyl-2-pyridinecarboxylic acid and 3-aminobenzoic acid.
Condensation Reaction: The carboxylic acid group of 4-methyl-2-pyridinecarboxylic acid is activated using a coupling reagent like dicyclohexylcarbodiimide (DCC) and then reacted with 3-aminobenzoic acid to form an amide bond.
Cyclization: The intermediate product undergoes cyclization under acidic or basic conditions to form the quinoline ring structure.
Reduction: The resulting quinoline derivative is then reduced using a suitable reducing agent, such as sodium borohydride, to obtain the 1,4-dihydro form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and pH, to maximize yield and purity.
Purification Techniques: Implementing purification techniques like recrystallization, chromatography, or distillation to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Further reduction can lead to fully saturated quinoline derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Quinoline N-oxides.
Reduction Products: Saturated quinoline derivatives.
Substitution Products: Various substituted quinoline and pyridine derivatives.
Scientific Research Applications
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide has several scientific research applications:
Medicinal Chemistry: Used as a lead compound for developing new drugs, particularly for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: Employed in studies to understand its interaction with biological targets, such as enzymes and receptors.
Chemical Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or DNA, depending on its structural modifications.
Pathways Involved: It can modulate various biochemical pathways, such as those involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, known for its broad range of biological activities.
4-Hydroxyquinoline: A derivative with notable antimicrobial properties.
2-Methylquinoline: Another derivative with distinct chemical and biological characteristics.
Uniqueness
1,4-dihydro-N-(4-methyl-2-pyridinyl)-4-oxo-3-Quinolinecarboxamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its combination of a dihydroquinoline core with a pyridinyl substituent makes it a valuable compound for diverse scientific research applications.
Properties
IUPAC Name |
N-(4-methylpyridin-2-yl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2/c1-10-6-7-17-14(8-10)19-16(21)12-9-18-13-5-3-2-4-11(13)15(12)20/h2-9H,1H3,(H,18,20)(H,17,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXHEVLAQUFUPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CNC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Cyclopropyl-3-({1-[5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2565148.png)
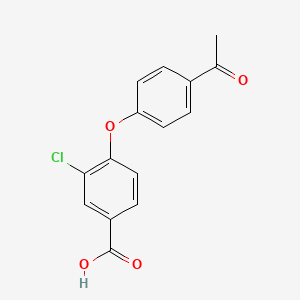
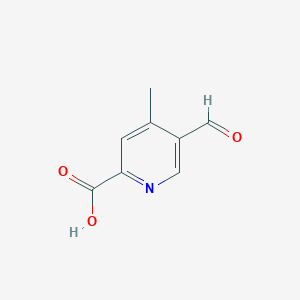
![2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)-N-{2-[2-(thiophen-2-yl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}acetamide](/img/structure/B2565152.png)
![(3Z)-3-{[(5-chloro-2,4-dimethoxyphenyl)amino]methylene}-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565153.png)
![3-[3-(benzyloxy)pyridin-2-yl]-1-(3-cyanophenyl)urea](/img/structure/B2565154.png)


![8-(4-ethoxyphenyl)-2-(2-morpholino-2-oxoethyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2565159.png)
